molecular formula C6H5FN2O B11922543 4-Amino-5-fluoronicotinaldehyde

4-Amino-5-fluoronicotinaldehyde

Cat. No.: B11922543
M. Wt: 140.11 g/mol
InChI Key: MUBDVQREEJUNHE-UHFFFAOYSA-N
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Description

4-Amino-5-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O It is a derivative of nicotinaldehyde, where the amino group is positioned at the 4th carbon and the fluorine atom at the 5th carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoronicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired substitution occurs at the correct positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-fluoronicotinaldehyde can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Amino-5-fluoronicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoronicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-fluoronicotinaldehyde is unique due to the presence of both the amino and fluorine groups on the pyridine ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the fluorine atom can influence the compound’s electronic properties and stability .

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

4-amino-5-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9)

InChI Key

MUBDVQREEJUNHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)N)C=O

Origin of Product

United States

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